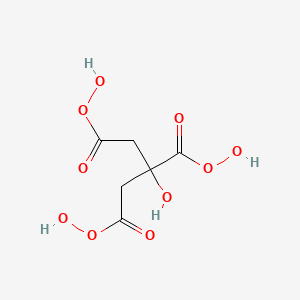
1,2,3-Propanetricarboperoxoic acid, 2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- is a chemical compound with a complex structure that includes multiple functional groups. This compound is known for its unique properties and potential applications in various scientific fields. It is a derivative of propanetricarboxylic acid, with additional peroxo groups that contribute to its reactivity.
Preparation Methods
The synthesis of 1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- typically involves the oxidation of 1,2,3-Propanetricarboxylic acid derivatives. The reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or peracids. Industrial production methods may involve multi-step processes to ensure the purity and yield of the final product. The reaction conditions, including temperature, pH, and solvent choice, are critical to achieving the desired product.
Chemical Reactions Analysis
1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of peroxo groups.
Reduction: It can be reduced to form simpler carboxylic acids.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers. Common reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- involves the transfer of oxygen atoms from the peroxo groups to substrates. This process can lead to the oxidation of various organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparison with Similar Compounds
1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- can be compared with other similar compounds such as:
Citric acid: A tricarboxylic acid with similar structural features but lacking peroxo groups.
Tricarballylic acid: Another tricarboxylic acid with different reactivity.
Peracetic acid: A peroxo compound with different functional groups and applications
Properties
CAS No. |
127542-88-5 |
|---|---|
Molecular Formula |
C6H8O10 |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboperoxoic acid |
InChI |
InChI=1S/C6H8O10/c7-3(14-11)1-6(10,5(9)16-13)2-4(8)15-12/h10-13H,1-2H2 |
InChI Key |
VGBKDMBHXYUKRX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OO)C(CC(=O)OO)(C(=O)OO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















